molecular formula C20H17BrN2O2S B5613392 N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide

Katalognummer: B5613392
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: ZNJSEEHHVGJZTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of PARP inhibitors, which target the poly(ADP-ribose) polymerase (PARP) enzymes that play a crucial role in DNA repair.

Wirkmechanismus

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, cancer cells become more sensitive to DNA-damaging agents, as they are unable to repair the damage efficiently. This leads to increased DNA damage and ultimately, cell death. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of DNA damage in cancer cells, as well as induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize them to chemotherapy. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide in lab experiments is its ability to sensitize cancer cells to chemotherapy, which allows for lower doses of chemotherapy to be used. This can reduce the toxicity of chemotherapy and improve patient outcomes. However, one of the limitations of this compound is its variable efficacy in different types of cancer and different patient populations. This makes it difficult to predict which patients will benefit from this compound and which will not.

Zukünftige Richtungen

There are several future directions for research on N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide. One area of focus is the development of more potent and selective PARP inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients will benefit from PARP inhibitors, which can help to personalize cancer therapy. Finally, there is ongoing research on the combination of PARP inhibitors with other immunotherapeutic agents, which may have synergistic effects in the treatment of cancer.

Synthesemethoden

The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide involves several steps, starting from the reaction between 4-bromobenzenesulfonyl chloride and 3-methylbenzenecarboxylic acid to form the intermediate 4-bromobenzenesulfonamide-3-methylbenzoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imidate, which is finally treated with ammonium hydroxide to obtain this compound. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies, where it has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and doxorubicin. This compound has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. However, the results of these trials have been mixed, with some showing significant improvement in patient outcomes and others showing no significant benefit.

Eigenschaften

IUPAC Name

N'-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c1-15-6-5-9-18(14-15)22-20(16-7-3-2-4-8-16)23-26(24,25)19-12-10-17(21)11-13-19/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSEEHHVGJZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.